molecular formula C7H16Cl2N2 B581763 (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-50-4

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Cat. No. B581763
CAS RN: 1417789-50-4
M. Wt: 199.119
InChI Key: RUMPYDQZJSJKTJ-AUCRBCQYSA-N
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Description

“(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is a chemical compound that belongs to the pyrrolidine class. It has a CAS Number of 1417789-50-4 and a molecular weight of 199.12 .


Molecular Structure Analysis

The IUPAC name of this compound is (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride . The InChI code is 1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0…/s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Synthesis Techniques and Derivative Formation : A study by Kawasaki et al. (2005) describes the synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to the compound . They demonstrate a method for adding molecular diversity to the pyrrolo[2,3-b]indole ring system, which is relevant for the synthesis of various derivatives.

  • Chemical Transformation and Reaction Studies : Research by Funke et al. (2000) involves the transformation of chlorolactames to cyclopropylketimines and subsequent conversion to dihydropyrroles and dihydrofurans. This study provides insights into the chemical reactivity and potential transformations of pyrrole derivatives.

  • Alkaloid Synthesis and Isolation from Natural Sources : A study by Li et al. (2008) reports the isolation of new pyrrole alkaloids from an endophytic fungus. This research is significant for understanding the natural occurrence and synthesis of pyrrole derivatives in biological systems.

  • Cyclocondensation Reactions : Gupta et al. (1988) explored cyclocondensation reactions involving acylketene S,N-acetals, which are key for synthesizing pyrrolo derivatives. Their work contributes to the knowledge of synthesizing complex pyrrolo structures.

  • Molecular Structure Analysis : Quiroga et al. (2013) conducted a study on the molecular structure of methyl hexahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing insights into the molecular conformation and hydrogen-bonded sheets of these compounds.

  • Reactions with Hydrazine Hydrate : Sarıpınar et al. (2007) investigated the reactions of pyrrole-2,3-diones with hydrazine hydrate. This study is crucial for understanding the reactivity of pyrrole derivatives under different conditions.

Safety and Hazards

The safety information and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it’s recommended to refer to the MSDS and other safety databases.

properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYDQZJSJKTJ-AUCRBCQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712342
Record name (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1385694-44-9
Record name (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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